molecular formula C10H17N3O8 B1665787 (S)-2-(((S)-2-(((S)-2-Amino-2-carboxyethyl)amino)-2-carboxyethyl)amino)succinic acid CAS No. 3484-65-9

(S)-2-(((S)-2-(((S)-2-Amino-2-carboxyethyl)amino)-2-carboxyethyl)amino)succinic acid

Cat. No.: B1665787
CAS No.: 3484-65-9
M. Wt: 307.26 g/mol
InChI Key: XFTWUNOVBCHBJR-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspergillomarasmine A (AMA) is a natural polyamino acid and tetracarboxylic acid first isolated from the fungus Aspergillus versicolor . This compound has emerged as a critical research tool in the global effort to combat antibiotic-resistant bacteria. Its primary research value and application lie in its potent inhibition of metallo-β-lactamases (MBLs), particularly subclass B1 enzymes such as New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2) . These enzymes are produced by bacteria to hydrolyze and confer resistance to a broad range of β-lactam antibiotics, including carbapenems. The mechanism of action of Aspergillomarasmine A is characterized by its function as a selective zinc chelator . It indirectly inactivates binuclear MBLs like NDM-1 by sequestering the Zn2+ cofactors essential for their enzymatic activity. Studies show that AMA encourages the dissociation of a Zn2+ ion from the less tightly bound metal site in NDM-1, leading to zinc-depleted, inactive enzyme that is subsequently degraded within the bacterial cell . This unique metal-removal mechanism restores the efficacy of β-lactam antibiotics against resistant strains. In vivo studies have demonstrated that AMA, when used in combination with a carbapenem antibiotic like meropenem, can potentiate the antibiotic's activity and reduce bacterial load in models of infection . Structure-activity relationship (SAR) studies indicate that the aspartic acid portion of the molecule and its carboxyl groups are critical for its inhibitory activity . Aspergillomarasmine A is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

3484-65-9

Molecular Formula

C10H17N3O8

Molecular Weight

307.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid

InChI

InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1

InChI Key

XFTWUNOVBCHBJR-ZLUOBGJFSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O

Appearance

Solid powder

melting_point

230-236°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aspergillomarasmine A;  Toxin C (Pyrenophora teres); 

Origin of Product

United States

Preparation Methods

Fermentation and Isolation

Aspergillus versicolor cultures are grown in liquid media (e.g., potato dextrose broth) at 25–28°C for 7–14 days. The mycelium is separated via filtration, and AMA is extracted from the filtrate using ion-exchange chromatography. Early methods achieved yields of 0.2–0.5 g per liter of culture.

Challenges in Natural Production

  • Low yield : Natural extraction provides insufficient quantities for clinical use.
  • Contaminants : Co-production of structurally similar marasmines (e.g., anhydroaspergillomarasmine A) complicates purification.
  • Toxicity : AMA’s phytotoxic properties necessitate stringent containment during large-scale fungal cultivation.

Chemoenzymatic Synthesis

The 2018 chemoenzymatic route developed by Fu et al. revolutionized AMA production by combining enzymatic catalysis with chemical modification.

Key Enzymatic Step: EDDS Lyase Catalysis

Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase catalyzes the stereoselective addition of primary amines to fumarate. Using (S)‑2,3‑diaminopropionic acid (8a) and fumarate, the enzyme produces (2S,2′S)‑N‑(2‑amino‑2‑carboxyethyl)‑aspartic acid (3a) with >98% conversion and 99% enantiomeric excess (ee).

Reaction Conditions

Parameter Value
Substrate 8a (2 mmol), fumarate (3 eq)
Enzyme Loading 0.05 mol% EDDS lyase
Buffer 20 mM NaH2PO4/NaOH, pH 8.5
Temperature 25°C
Time 24 h

Chemical N‑Alkylation

The intermediate 3a undergoes N‑alkylation with bromoacetic acid at pH 11 and 70°C for 6 h, yielding AMA with 84% conversion. This one-pot cascade strategy avoids intermediate purification, reducing production costs.

Advantages Over Natural Extraction

  • Scalability : Milligram to gram-scale synthesis demonstrated.
  • Stereocontrol : EDDS lyase ensures correct (2S,2′S) configuration critical for MBL inhibition.

Total Chemical Synthesis

Total synthesis routes enable structural diversification and SAR studies. Two approaches dominate: sulfamidate-mediated synthesis and solid-phase peptide synthesis (SPPS).

Sulfamidate Approach (Albu et al., 2016)

This method constructs AMA’s backbone through sequential ring-opening of sulfamidates:

Stepwise Synthesis

  • Sulfamidate Formation : L‑Aspartic acid derivatives are converted to sulfamidates using SOCl2 and Et3N.
  • Nucleophilic Opening : Sulfamidates react with amines (e.g., glycine ethyl ester) to form N‑alkylated intermediates.
  • Deprotection : Acidic hydrolysis removes protecting groups, yielding AMA.

Performance Metrics

Metric Value
Overall Yield 12–15% (4 steps)
Stereopurity >95% ee
Scalability Demonstrated at 10 g

Solid-Phase Peptide Synthesis (SPPS)

King et al. (2016) employed SPPS to assemble AMA’s tripeptide backbone:

  • Resin Loading : Fmoc‑Asp(OtBu)‑Wang resin preloaded.
  • Chain Elongation : Coupling with Fmoc‑Ala‑OH and Fmoc‑Gly‑OH using HBTU/DIEA.
  • Cleavage : TFA/H2O (95:5) liberates the peptide, followed by side-chain deprotection.

Outcomes

  • Purity : 92% after HPLC purification.
  • Limitations : High reagent costs and low yields (8–10%) limit industrial application.

Comparative Analysis of Synthesis Routes

Table 1. Method Comparison for AMA Preparation

Method Yield (%) Stereocontrol Scalability Cost ($/g)
Natural Extraction 0.5 N/A Low 12,000
Chemoenzymatic 65 Excellent High 800
Sulfamidate 15 Moderate Moderate 1,200
SPPS 10 High Low 3,500

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: Aspergillomarasmine A undergoes various chemical reactions, including:

    Oxidation: Aspergillomarasmine A can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in aspergillomarasmine A.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups of aspergillomarasmine A.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Inhibition of Metallo-β-Lactamases

Mechanism of Action
Aspergillomarasmine A functions primarily as an inhibitor of metallo-β-lactamases (MBLs), particularly the New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2). These enzymes are responsible for hydrolyzing β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. Aspergillomarasmine A acts by chelating zinc ions essential for the activity of these enzymes, leading to their inactivation .

Case Studies

  • Restoration of Antibiotic Efficacy : Studies have demonstrated that Aspergillomarasmine A can restore the efficacy of meropenem—a carbapenem antibiotic—against MBL-producing bacteria in both in vitro and in vivo settings. In experiments with mice infected with Klebsiella pneumoniae expressing NDM-1, the combination of Aspergillomarasmine A and meropenem significantly improved treatment outcomes .
  • Efficacy Against Multiple Strains : Research involving various strains of Escherichia coli and Klebsiella pneumoniae showed that Aspergillomarasmine A effectively inhibited MBL activity across multiple subclasses (B1, B2, and B3), making it a promising candidate for addressing the growing threat of carbapenem-resistant infections .

Metal Ion Chelation

Role in Bacterial Virulence
Aspergillomarasmine A selectively chelates metal ions such as zinc (Zn²⁺) and nickel (Ni²⁺), which are vital for the functioning of various bacterial enzymes. By sequestering these metals, Aspergillomarasmine A can disrupt essential metabolic processes in pathogens, thereby reducing their virulence .

Research Findings

  • Impact on Pathogen Metabolism : Studies have shown that exposure to Aspergillomarasmine A can impair hydrogen metabolism, ureolysis, and biofilm formation in bacteria, indicating its potential as an antimicrobial agent that targets metal-dependent pathways .
  • Animal Model Studies : In Galleria mellonella infection models, Aspergillomarasmine A demonstrated significant efficacy in reducing bacterial load, highlighting its potential application in therapeutic strategies against infections caused by metal-dependent pathogens .

Potential Industrial Applications

Development of Antimicrobial Agents
The unique properties of Aspergillomarasmine A make it a candidate for developing new antimicrobial agents aimed at overcoming antibiotic resistance. Its ability to inhibit MBLs suggests that it could be incorporated into treatment regimens alongside existing antibiotics to enhance their effectiveness against resistant strains .

Data Summary

Application AreaMechanism/EffectKey Findings/Case Studies
Inhibition of Metallo-β-LactamasesChelation of Zn²⁺ ions; restoration of antibiotic efficacyRestores meropenem activity against resistant strains
Metal Ion ChelationDisruption of bacterial metabolismImpairs virulence factors in pathogens
Industrial ApplicationsDevelopment of new antimicrobial agentsPotential use in combination therapies against resistant bacteria

Comparison with Similar Compounds

Phytotoxic Analogues from Pyrenophora teres

AMA is part of a toxin family produced by P. teres, including Toxin A and Toxin B. Their structural differences dictate their phytotoxic potency (Table 1):

Compound Structure Phytotoxic Activity (Concentration) Role in Biosynthesis
Toxin A N-(2-amino-2-carboxyethyl) aspartic acid Chlorosis (0.75 mM) Precursor of AMA
Toxin B Anhydroaspergillomarasmine A Weak symptoms (0.75 mM) pH-dependent degradation product of AMA
Aspergillomarasmine A N-[2-(2-amino-2-carboxyethyl-amino)-2-carboxyethyl] aspartic acid Necrosis/Chlorosis (0.25 mM) Terminal bioactive toxin

Key Findings :

  • AMA is 3× more potent than Toxin A and 10× more active than Toxin B, highlighting the importance of its intact cyclic structure and carboxylate groups .
  • Toxin B (anhydro-AMA) forms spontaneously under acidic conditions, explaining its reduced bioactivity .

Key Findings :

  • AMA’s selectivity for MBL-active Zn²⁺ reduces off-target effects compared to broad-spectrum chelators like EDTA .

Engineered Analogues and Structure-Activity Relationships (SAR)

Synthetic modifications of AMA have explored its Zn²⁺-binding and pharmacokinetic properties (Table 3):

Compound Modification NDM-1 Inhibition (IC₅₀) Zn²⁺ Binding Affinity Reference
AMA (1a) Native structure 4 μM 10 nM
AMB (1b) Methylation of carboxylate 8 μM 50 nM
EDDS (5) Ethylenediamine-N,N’-disuccinate 12 μM 100 nM
Compound 8a Extended alkyl chain 6 μM 20 nM

Key Findings :

  • The native carboxylate groups of AMA are critical for high-affinity Zn²⁺ binding; methylation (AMB) reduces potency by 50% .
  • EDDS, a structural analogue, shows weaker inhibition due to its lack of a central amine group .

Biological Activity

Aspergillomarasmine A (AMA) is a natural product derived from the fungus Aspergillus versicolor, recognized for its potent biological activity, particularly as an inhibitor of metallo-β-lactamases (MBLs). The increasing prevalence of antibiotic-resistant Gram-negative bacteria poses a significant public health challenge, making compounds like AMA critical in the fight against multi-drug resistant infections. This article explores the biological activity of AMA, focusing on its mechanisms of action, efficacy in combination therapies, and structure-activity relationships.

AMA acts primarily as a zinc chelator , targeting MBLs that are responsible for the hydrolysis of β-lactam antibiotics. By binding to zinc ions, AMA disrupts the enzymatic activity of MBLs such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2) . The mechanism involves:

  • Selective Zinc Scavenging : AMA has a high affinity for Zn2+^{2+}, which is essential for the activity of MBLs. By sequestering zinc, AMA effectively inhibits the enzymatic function of these β-lactamases, restoring the efficacy of β-lactam antibiotics like meropenem .
  • Induction of Enzyme Degradation : The removal of zinc ions from MBLs leads to their degradation, further enhancing the effectiveness of AMA as a β-lactam potentiator .

Efficacy in Combination Therapies

AMA has been shown to enhance the activity of various β-lactam antibiotics when used in combination therapies. Notable findings include:

  • Combination with Meropenem : Studies indicate that combining AMA with meropenem can restore antibiotic sensitivity in MBL-producing strains. In laboratory settings, this combination demonstrated effectiveness against clinical isolates of Escherichia coli and Klebsiella pneumoniae expressing multiple β-lactamases .
  • Triple Therapy Potential : A recent study highlighted the potential of a triple combination therapy involving AMA, avibactam, and meropenem for treating infections caused by multiple β-lactamase-producing bacteria. This combination was particularly effective against Enterobacterales .

Structure-Activity Relationship (SAR)

The biological evaluation of various analogues of AMA has provided insights into its structure-activity relationship:

CompoundStructureActivity Against NDM-1Notes
AMANaturalHighPotent inhibitor
Analogue 1ModifiedModerateReduced efficacy
Analogue 2ModifiedHighEnhanced binding affinity
Analogue 3ModifiedLowIneffective

Research indicates that modifications to specific regions of the AMA molecule can enhance its affinity for metal ions and improve its inhibitory effects against MBLs .

Case Studies

  • In Vivo Efficacy : In murine models infected with NDM-1-expressing Klebsiella pneumoniae, treatment with a combination of meropenem and AMA significantly reduced bacterial loads compared to monotherapy with either agent alone. This underscores the therapeutic potential of AMA in overcoming antibiotic resistance .
  • Clinical Isolate Testing : A comprehensive study involving 76 clinical isolates demonstrated that AMA restored meropenem sensitivity in approximately 88% of NDM-positive isolates and 90% of VIM-positive isolates. This highlights its broad-spectrum efficacy against resistant strains .

Q & A

Q. What methods are used for the total synthesis of Aspergillomarasmine A?

AMA is synthesized via sulfamidate ring-opening reactions and chemoenzymatic pathways . The sulfamidate approach enables systematic derivatization for structure-activity relationship (SAR) studies by modifying stereochemistry at positions 3, 6, and 9 . Chemoenzymatic methods use ethylenediamine-N,N′-disuccinic acid (EDDS) lyase to catalyze fumarate and amine substrate coupling, achieving >99% stereoselectivity and multigram-scale yields .

Q. How does Aspergillomarasmine A inhibit metallo-β-lactamases (MBLs) like NDM-1?

AMA chelates Zn(II) ions from the active site of MBLs, disrupting their catalytic activity. Equilibrium dialysis and metal analysis show that 2 equivalents of AMA remove 1 equivalent of Zn(II) from NDM-1, VIM-2, and IMP-7 at micromolar concentrations . NMR studies confirm similar Co(II) removal in Co-substituted MBLs .

Q. What in vitro and in vivo models demonstrate AMA's efficacy?

In vitro, AMA resensitizes 88% of 229 carbapenem-resistant bacterial strains to β-lactams, with IC50 values in the low µM range . In mice infected with NDM-1-producing Klebsiella pneumoniae, AMA combined with meropenem achieved >95% survival rates .

Q. What are the key structural features of AMA essential for MBL inhibition?

AMA’s four carboxylate groups and three nitrogen atoms enable strong Zn(II) chelation. The natural LLL stereochemistry (2S,2'S,2''S) is critical for potency, though some derivatives retain activity despite stereochemical modifications .

Q. How does AMA compare to other MBL inhibitors like captopril?

AMA shows broader efficacy against NDM-1 and VIM-2 compared to thiol-based inhibitors (e.g., captopril) due to its multidentate metal-chelating mechanism. However, challenges like physicochemical stability and off-target effects limit clinical translation .

Advanced Research Questions

Q. What experimental approaches are used to study AMA's structure-activity relationships (SAR)?

SAR studies involve synthesizing AMA derivatives with altered stereochemistry or functional groups and testing their MBL inhibition. For example, replacing aspartic acid residues with other amino acids reduces activity, confirming the necessity of carboxylate groups . High-throughput screening and isothermal titration calorimetry (ITC) quantify zinc-binding affinity .

Q. How do researchers confirm AMA's metal-chelating mechanism?

Techniques include:

  • Equilibrium dialysis : Measures Zn(II) depletion from MBLs .
  • 1H NMR spectroscopy : Tracks Co(II) removal in Co-substituted enzymes .
  • Isothermal Titration Calorimetry (ITC) : Correlates zinc-binding strength with inhibitory potency .

Q. What challenges arise in achieving correct stereochemistry during AMA synthesis?

Chemocatalytic methods struggle with stereoselectivity, whereas biocatalytic approaches using EDDS lyase achieve >99% ee and de via enzyme-substrate specificity . For example, EDDS lyase couples fumarate with ethylene diamine to form the (2S,2'S)-configured toxin A precursor .

Q. How can chemoenzymatic synthesis be optimized for large-scale AMA production?

Multigram-scale synthesis of toxin A (a precursor) is achieved using EDDS lyase (82% yield, >95:5 dr). Subsequent N-sulfonylation/alkylation and reductive amination enable derivatization . Photocaged prodrugs of AMA derivatives further enhance stability .

Q. What strategies address AMA's off-target effects as a zinc chelator?

Selective MBL targeting is evaluated using metal competition assays (e.g., Zn(II) vs. Fe(II)/Ca(II)) . Prodrug designs (e.g., photocaged AMB) minimize systemic zinc depletion .

Q. How are synergistic effects of AMA with β-lactams evaluated?

Checkerboard assays and time-kill curves quantify synergy. For example, AMA reduces meropenem MICs by 32–64-fold against NDM-1-producing E. coli .

Q. What in silico methods aid AMA-based inhibitor design?

Molecular docking predicts binding to MBL active sites, while fragment-based design identifies scaffolds mimicking AMA’s carboxylate-rich structure .

Tables

AMA Derivative Modification MBL Inhibition (IC50) Reference
Natural AMA (LLL)None1.2 µM (NDM-1)
DDD Stereoisomer2''R configuration8.5 µM (NDM-1)
Toxin A (precursor)Cyclized structureInactive
EDDS analogue (compound 5)Ethylene diamine backbone4.3 µM (NDM-1)
Synthesis Method Yield Stereoselectivity Scale
Sulfamidate approach45–60%ModerateMilligram
Chemoenzymatic (EDDS lyase)72–82%>99% eeMultigram

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(((S)-2-(((S)-2-Amino-2-carboxyethyl)amino)-2-carboxyethyl)amino)succinic acid
Reactant of Route 2
(S)-2-(((S)-2-(((S)-2-Amino-2-carboxyethyl)amino)-2-carboxyethyl)amino)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.